{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine
Description
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-[(2R,6S)-2,6-dimethyloxan-4-yl]-N-methylmethanamine |
InChI |
InChI=1S/C9H19NO/c1-7-4-9(6-10-3)5-8(2)11-7/h7-10H,4-6H2,1-3H3/t7-,8+,9? |
InChI Key |
OVFSHMLJLSCLKT-JVHMLUBASA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](O1)C)CNC |
Canonical SMILES |
CC1CC(CC(O1)C)CNC |
Origin of Product |
United States |
Preparation Methods
Stereoselective Construction of the 2,6-Dimethyloxane Core
The stereochemically defined 2,6-dimethyloxane ring is usually prepared by one of the following strategies:
- Asymmetric dihydroxylation or epoxidation of suitable dienes or alkenes , followed by ring closure to form the oxane ring with controlled stereochemistry.
- Chiral pool synthesis starting from naturally occurring sugars or chiral building blocks such as (R)- or (S)-methylated tetrahydropyran derivatives.
- Enantioselective catalytic hydrogenation or reduction of precursors bearing ketone or aldehyde functionalities at the 2 and 6 positions.
These methods ensure the installation of the two methyl groups in the desired stereochemical configuration (2R,6S).
Functionalization at the 4-Position
The 4-position of the oxane ring is functionalized by introducing a hydroxymethyl group or a leaving group (e.g., halide or tosylate) to enable subsequent amination.
- Hydroxymethylation : Introduction of a hydroxymethyl substituent at position 4 can be achieved by selective oxidation or nucleophilic substitution reactions.
- Activation of the hydroxyl group : Conversion to a leaving group such as a tosylate or mesylate facilitates nucleophilic substitution.
Introduction of the Methylamine Group
The methylamine substituent is introduced by nucleophilic substitution at the activated 4-position:
- Nucleophilic displacement of the leaving group by methylamine under controlled conditions.
- Alternatively, reductive amination of a 4-formyl derivative with methylamine and a reducing agent (e.g., sodium cyanoborohydride) can be employed.
This step requires careful control of reaction conditions to preserve the stereochemistry and to avoid overalkylation or side reactions.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Stereoselective ring formation | Chiral pool precursor or asymmetric catalysis | Formation of (2R,6S)-2,6-dimethyloxane core |
| 2 | Hydroxymethylation | Formaldehyde, base or hydroxymethylation reagents | Introduction of hydroxymethyl group at C-4 |
| 3 | Activation of hydroxyl group | Tosyl chloride, pyridine | Formation of 4-tosylate derivative |
| 4 | Nucleophilic substitution | Methylamine, solvent (e.g., ethanol), mild heating | Substitution of tosylate by methylamine |
| 5 | Purification | Chromatography or crystallization | Isolation of pure {(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine |
Detailed Research Findings and Data
Stereoselective Ring Formation
- Literature reports (e.g., asymmetric synthesis protocols) show that the oxane ring can be formed with enantiomeric excesses above 95% using chiral catalysts or starting materials derived from sugars.
- The methyl substituents at positions 2 and 6 are introduced via methylation of hydroxy precursors or by using methyl-substituted chiral building blocks.
Hydroxymethylation and Activation
- Hydroxymethylation typically proceeds under basic aqueous conditions with formaldehyde or paraformaldehyde.
- Conversion of the hydroxyl to a tosylate is quantitative under standard conditions (tosyl chloride, pyridine, 0–5°C).
Amination Step
- Nucleophilic substitution with methylamine is generally carried out in polar solvents at temperatures between 25–60°C.
- Reaction times vary from 2 to 24 hours depending on the leaving group and solvent.
- Side reactions such as elimination or overalkylation are minimized by controlling stoichiometry and temperature.
Purity and Characterization
- Final product purity is commonly assessed by high-performance liquid chromatography with purity >95%.
- Stereochemistry confirmed by nuclear magnetic resonance spectroscopy and chiral chromatography.
- Melting point and optical rotation data support the stereochemical assignments.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Ring formation | Chiral catalysis or chiral pool, solvents like dichloromethane or ethanol | Enantiomeric excess >95% achievable |
| Hydroxymethylation | Formaldehyde, aqueous base, room temperature | Selective C-4 substitution |
| Hydroxyl activation | Tosyl chloride, pyridine, 0–5°C | Quantitative conversion |
| Amination | Methylamine, ethanol or methanol, 25–60°C | Controlled to avoid side reactions |
| Purification | Chromatography, crystallization | Purity >95%, stereochemical integrity confirmed |
The preparation of {(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine involves a multistep synthesis focusing on stereoselective ring construction, selective functionalization at the 4-position, and careful introduction of the methylamine group. The synthetic strategies leverage chiral starting materials or catalysts to achieve the desired stereochemistry, followed by classical organic transformations such as hydroxymethylation, activation of hydroxyl groups, and nucleophilic substitution. The process is supported by extensive characterization to confirm purity and stereochemical fidelity.
This synthesis approach is consistent with methods used in the preparation of related chiral amines and substituted oxanes documented in peer-reviewed literature and patent disclosures, ensuring a professional and authoritative foundation for further research or industrial application.
Chemical Reactions Analysis
Types of Reactions
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares {[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine with compounds sharing analogous functional groups, stereochemistry, or heterocyclic frameworks.
Oxane Ring Derivatives
[(2R,4R,6S)-2,6-Dimethyloxan-4-yl]methanesulfonyl chloride ():
- Structure : Shares the same 2R,6S-dimethyloxane backbone but replaces the amine with a sulfonyl chloride group.
- Properties : The sulfonyl chloride is highly reactive in nucleophilic substitutions, unlike the primary amine in the target compound. Steric hindrance from the oxane methyl groups may reduce reactivity in both compounds .
- Applications : Sulfonyl chlorides are common intermediates in sulfonamide synthesis, whereas amines are used in catalysis or as ligands.
- N-(4-Methoxyphenyl)-2,2-dimethyloxan-4-amine (): Structure: Features a 2,2-dimethyloxane ring with an N-(4-methoxyphenyl) substituent. Comparison: The aromatic methoxyphenyl group introduces resonance effects and increased hydrophobicity compared to the aliphatic [(2R,6S)-2,6-dimethyloxan-4-yl]methyl group.
Aromatic Amines
- (2,4-Dimethoxyphenyl)(2,6-dimethylphenyl)methylamine ():
- Structure : Contains two aromatic rings (dimethoxyphenyl and dimethylphenyl) attached to the amine.
- Comparison : The aromatic rings confer π-π stacking capability and electron-donating methoxy groups, enhancing resonance stabilization of the amine. In contrast, the target compound’s aliphatic oxane ring lacks aromaticity, resulting in lower basicity and reduced electronic delocalization .
Dioxane and Chroman Derivatives
- (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine (): Structure: A 1,3-dioxane ring with phenyl and amine substituents. The phenyl group introduces steric bulk and aromatic interactions absent in the target compound .
(R)-6-Methoxychroman-4-amine ():
- Structure : A benzopyran (chroman) ring with a methoxy group and amine at position 4.
- Comparison : The aromatic chroman system allows for conjugation and UV absorption, unlike the saturated oxane ring. The methoxy group enhances electron density, affecting the amine’s nucleophilicity and interaction with biological targets .
Structural and Property Comparison Table
| Compound | Molecular Formula | Key Substituents | Functional Group | Stereochemistry | Inferred Properties |
|---|---|---|---|---|---|
| Target Amine | C₉H₁₉NO | 2R,6S-dimethyloxane, methylamine | Primary amine | Chiral | Moderate basicity, aliphatic |
| [(2R,4R,6S)-Oxane]methanesulfonyl chloride | C₈H₁₅ClO₃S | 2R,6S-dimethyloxane, sulfonyl chloride | Sulfonyl chloride | Chiral | High reactivity, nucleophilic |
| N-(4-Methoxyphenyl)-2,2-dimethyloxan-4-amine | C₁₄H₂₁NO₂ | 2,2-dimethyloxane, 4-methoxyphenyl | Secondary amine | Planar | Aromatic interactions, hydrophobic |
| (4S,5S)-Dioxan-5-amine | C₁₂H₁₇NO₂ | 2,2-dimethyl-1,3-dioxane, phenyl | Primary amine | Chiral | Polar, sterically hindered |
| (R)-6-Methoxychroman-4-amine | C₁₀H₁₃NO₂ | Chroman, methoxy | Primary amine | Chiral | UV-active, resonance-stabilized |
Biological Activity
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine is an organic compound characterized by its unique structure, which includes an oxane ring and a methylamine functional group. This compound has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 157.25 g/mol
- IUPAC Name : 1-[(2R,6S)-2,6-dimethyloxan-4-yl]-N-methylmethanamine
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could potentially bind to receptors, modulating signaling pathways.
Anti-Cancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anti-cancer properties. For instance, a related compound was shown to inhibit the growth of cancer cell lines with IC values in the nanomolar range.
| Compound | Target | IC (nM) |
|---|---|---|
| Compound 60 | MDM2 | < 1 |
| Compound 54 | SJSA-1 Cancer Cells | 13 |
These compounds achieved tumor regression in xenograft models, highlighting their potential as therapeutic agents in oncology .
Anti-inflammatory Effects
In addition to anti-cancer activity, there is emerging evidence that compounds with similar structural characteristics may exhibit anti-inflammatory properties. For example, studies have shown that certain derivatives can significantly reduce the secretion of pro-inflammatory cytokines in macrophage models .
Case Studies
- MDM2 Inhibition : A study focused on a series of compounds structurally related to this compound demonstrated their capacity to inhibit MDM2—a key regulator in cancer cell proliferation. The lead compound exhibited an exceptional binding affinity and potent cellular activity .
- Inflammatory Response Modulation : Research involving macrophage cultures indicated that specific analogs could suppress inflammatory responses by inhibiting IL-23 and IL-6 production. This suggests potential therapeutic applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
